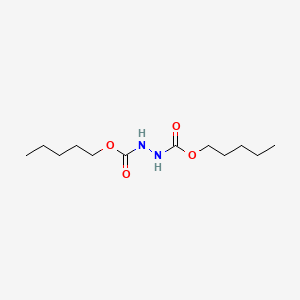
Dipentyl hydrazine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipentyl hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C10H20N2O4. It is a derivative of hydrazine and is characterized by the presence of two pentyl groups attached to the nitrogen atoms of the hydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with pentyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products. The reaction can be represented as follows:
N2H4+2C5H11ClCO2→C10H20N2O4+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process is optimized to minimize by-products and maximize yield. The use of catalysts and solvents can further enhance the reaction efficiency and product purity.
化学反应分析
Types of Reactions
Dipentyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with varying alkyl or aryl groups.
科学研究应用
Dipentyl hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of dipentyl hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- Diethyl hydrazine-1,2-dicarboxylate
- Diisopropyl hydrazine-1,2-dicarboxylate
- Dibutyl hydrazine-1,2-dicarboxylate
Uniqueness
Dipentyl hydrazine-1,2-dicarboxylate is unique due to the presence of two pentyl groups, which impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound in various chemical and industrial applications.
属性
CAS 编号 |
928707-13-5 |
|---|---|
分子式 |
C12H24N2O4 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
pentyl N-(pentoxycarbonylamino)carbamate |
InChI |
InChI=1S/C12H24N2O4/c1-3-5-7-9-17-11(15)13-14-12(16)18-10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
InChI 键 |
ACSLWGFBWCILEB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=O)NNC(=O)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


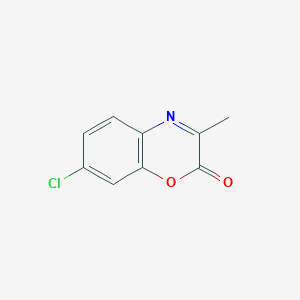
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
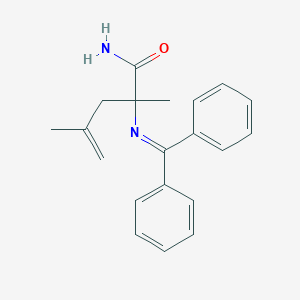
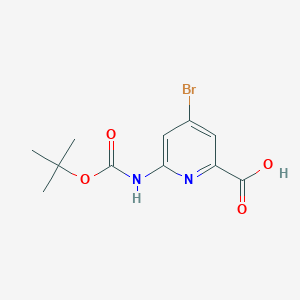
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
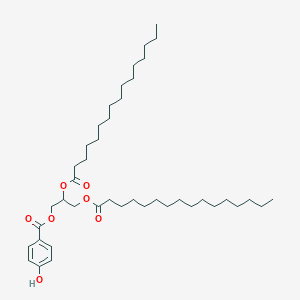
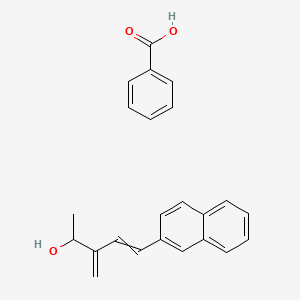
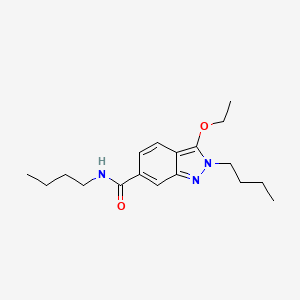
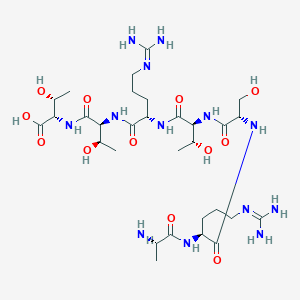

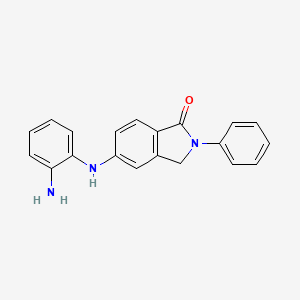
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
